Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride
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Overview
Description
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[45]Decan-2-One Hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the aminomethyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methylene-1-oxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4
Biological Activity
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride is a compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C10H19ClN2O
- Molecular Weight : 218.72 g/mol
- CAS Number : 2205334-92-3
This compound features a nitrogen atom within a saturated ring system, contributing to its distinct biological activities and making it an interesting scaffold for drug development.
Biological Activity and Mechanisms
Research indicates that this compound exhibits significant activity in neuropharmacology. Studies have highlighted its interactions with various receptors, particularly muscarinic acetylcholine receptors (mAChRs), which are crucial in cognitive functions and memory.
Neuropharmacological Studies
- Muscarinic Receptor Affinity : The compound has been evaluated for its affinity towards central muscarinic M1 and M2 receptors. It has shown promising results in ameliorating scopolamine-induced cognitive impairments in animal models, indicating potential anti-amnesic properties .
- Structure-Activity Relationship (SAR) : Systematic modifications of related compounds have revealed that certain analogs exhibit preferential affinity for M1 receptors over M2 receptors. This selectivity is vital as it may reduce cholinergic side effects typically associated with muscarinic receptor activation .
- In Vivo Effects : In vivo studies have demonstrated that this compound can induce hypothermia and salivary secretion, which are indicative of its cholinergic activity. However, the lack of selectivity suggests careful consideration is needed when developing therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-Azaspiro[4.5]decane-2,8-dione | 749861-03-8 | 0.91 |
2,8-Diazaspiro[4.5]decan-3-one | 561314-57-6 | 0.76 |
N-(3,5-Dimethyladamantan-1-yl)acetamide | 19982-07-1 | 0.80 |
Cis-(5S,8S)-8-Amino-1-Azaspiro[4.5]Decan-2-One | 2177266-26-9 | 0.81 |
This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cognitive Enhancement : In a study assessing cognitive enhancement in rodent models, this compound demonstrated significant improvements in learning and memory tasks when administered prior to scopolamine exposure .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics that could enhance its therapeutic potential in treating cognitive disorders.
- Potential Applications : Given its interaction with muscarinic receptors and neuroprotective effects observed in preclinical studies, this compound may serve as a promising candidate for the development of treatments for Alzheimer's disease and other cognitive impairments.
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
8-(aminomethyl)-1-azaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10;/h8H,1-7,11H2,(H,12,13);1H |
InChI Key |
UZJWWNRCBIZBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCC(=O)N2.Cl |
Origin of Product |
United States |
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